REACTION_CXSMILES
|
Br[C:2]1[N:7]=[CH:6][C:5]([CH2:8][OH:9])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[Cs+].[Cs+].[N:16]1[CH:21]=[C:20](B2OC(C)(C)C(C)(C)O2)[CH:19]=[CH:18][C:17]=1[CH3:31]>C1COCC1.ClCCl>[CH3:31][C:17]1[N:16]=[CH:21][C:20]([C:2]2[CH:3]=[CH:4][C:5]([CH2:8][OH:9])=[CH:6][N:7]=2)=[CH:19][CH:18]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
0.614 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=N1)CO
|
Name
|
cesium carbonate
|
Quantity
|
3.27 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
0.477 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC(=C1)B1OC(C)(C)C(C)(C)O1)C
|
Name
|
[1,1′-bis(diphenylphosphino)-ferrocene]dichloro-palladium(II)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.178 g
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to rt
|
Type
|
WASH
|
Details
|
The organic solution was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CONCENTRATION
|
Details
|
The aqueous fraction was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
triturated 3× with 20% methanol in dichloromethane
|
Type
|
FILTRATION
|
Details
|
collected via filtration
|
Type
|
CUSTOM
|
Details
|
The combined solids were purified via silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 100% ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=N1)C1=NC=C(C=C1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |